4-Methylpyridazine
Overview
Description
4-Methylpyridazine is an organic compound with the molecular formula C5H6N2. It is a derivative of pyridazine, characterized by a methyl group attached to the fourth carbon of the pyridazine ring. This compound is a clear yellow liquid at room temperature and is known for its applications in various chemical and industrial processes .
Scientific Research Applications
4-Methylpyridazine has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
4-Methylpyridazine is a derivative of pyridazine, which is a heterocyclic compound containing two adjacent nitrogen atoms Pyridazine derivatives have been found to interact with a wide range of biological targets, contributing to their diverse pharmacological activities .
Mode of Action
Pyridazine derivatives, including pyridazinones, have been shown to exhibit a broad spectrum of pharmacological activities . These activities are believed to be due to the unique physicochemical properties of the pyridazine ring, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .
Biochemical Pathways
Pyridazine derivatives have been associated with a variety of pharmacological activities, suggesting that they may interact with multiple biochemical pathways . For instance, some pyridazinone derivatives have been reported to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Pharmacokinetics
The inherent polarity, low cytochrome p450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac herg potassium channel of the pyridazine ring may contribute to its pharmacokinetic profile .
Result of Action
Pyridazine derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Action Environment
The unique physicochemical properties of the pyridazine ring may play a role in its interaction with the environment .
Safety and Hazards
Future Directions
The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions . These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .
Biochemical Analysis
Biochemical Properties
4-Methylpyridazine interacts with various biomolecules in biochemical reactions. For instance, it can form stable bis (monodentate) complexes with platinum and rhenium . These interactions are crucial in the compound’s role in biochemical reactions.
Cellular Effects
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities, such as antimicrobial, antidepressant, anti-hypertensive, anticancer, and antiplatelet effects . These effects suggest that this compound may influence cell function, gene expression, and cellular metabolism.
Metabolic Pathways
Pyridazine derivatives have been shown to interact with various enzymes and cofactors, suggesting that this compound may be involved in certain metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylpyridazine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of hydrazine with 4-methyl-2,3-dioxobutanoic acid can yield this compound. Another method involves the reaction of 4-methylpyridine with hydrazine hydrate under reflux conditions .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-methylpyridine. This process typically involves the use of a palladium or platinum catalyst under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Methylpyridazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like acetyl peroxyborate, peracetic acid, and hydrogen peroxide.
Substitution: It can participate in substitution reactions, such as the reaction with methyl iodide, which has been studied using NMR spectroscopy.
Common Reagents and Conditions:
Oxidation: Acetyl peroxyborate, peracetic acid, hydrogen peroxide.
Substitution: Methyl iodide.
Major Products:
Oxidation: The oxidation of this compound can yield various oxidized derivatives.
Substitution: The reaction with methyl iodide can produce methylated derivatives of this compound.
Comparison with Similar Compounds
Pyridazine: A parent compound with two adjacent nitrogen atoms in a six-membered ring.
Pyrimidine: Another diazine isomer with nitrogen atoms at positions 1 and 3.
Pyrazine: A diazine isomer with nitrogen atoms at positions 1 and 4.
Uniqueness of 4-Methylpyridazine: this compound is unique due to the presence of a methyl group at the fourth position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potential as a precursor for synthesizing various biologically active compounds .
Properties
IUPAC Name |
4-methylpyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c1-5-2-3-6-7-4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKUBOPKWKZULG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90149811 | |
Record name | 4-Methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90149811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1120-88-3 | |
Record name | 4-Methylpyridazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120883 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1120-88-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514234 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90149811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methylpyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common starting materials for synthesizing 3-chloro-4-methylpyridazine?
A1: Both hydrazine hydrate and citraconic anhydride are frequently employed as starting materials in the synthesis of 3-chloro-4-methylpyridazine. [, ] This approach involves a multi-step process with a moderate total yield.
Q2: Can you elaborate on the significance of 3-chloro-4-methylpyridazine in various fields?
A2: 3-chloro-4-methylpyridazine serves as a crucial intermediate in the production of pesticides and antiviral drugs. [, ] Its specific chemical structure makes it a valuable building block for creating compounds with targeted biological activities.
Q3: How does the presence of a methyl group at the 4-position affect the reactivity of pyridazine?
A3: The methyl substituent at the 4-position influences the reactivity of pyridazine in reactions with symmetric trioxanyl radicals. [] While pyridazine and 3-methylpyridazine are selectively attacked at the 4 and/or 5 positions, 4-methylpyridazine exhibits a different reactivity profile, undergoing substitution at the 5 position and also at the 3 and/or 6 positions.
Q4: What insights into the structure of 3,6-dichloro-4-methylpyridazine and 3,6-dichloropyridazine-4-carboxylic acid have been gained through computational chemistry?
A4: Density functional theory (DFT) calculations have been employed to investigate the molecular structure, vibrational spectra, natural bond orbital, and thermodynamic properties of 3,6-dichloro-4-methylpyridazine and 3,6-dichloropyridazine-4-carboxylic acid. [] These computational studies provide a deeper understanding of the electronic structure and reactivity of these compounds.
Q5: What are the potential applications of this compound derivatives in medicinal chemistry?
A5: Research has explored the potential of this compound derivatives as novel cardiotonic agents. [] These compounds, structurally related to bipyridine cardiotonics like amrinone and milrinone, show promise in enhancing in vitro cardiotonic activity. The replacement of pyridine subunits in existing cardiotonics with a 1,2-diazine system, as seen in compounds 8, 11, and 16, contributes to this enhanced activity.
Q6: How does this compound interact with the DAPK1 catalytic domain?
A6: Studies have investigated the interaction of this compound with the DAPK1 catalytic domain. [] Specifically, the crystal structure of the DAPK1 catalytic domain complexed with a this compound fragment provides valuable insights into the binding mode and potential inhibitory mechanisms.
Q7: What are the isomers formed during the quaternisation of this compound with methyl iodide?
A7: The reaction of this compound with methyl iodide leads to the formation of both N(1)- and N(2)-methylated isomers. [] Nuclear magnetic resonance (NMR) spectroscopy has been instrumental in identifying and characterizing these isomers, providing a detailed understanding of the reaction outcome.
Q8: How does the position of the N-oxide group in this compound N-oxides affect their dipole moments?
A8: Dipole moment measurements have played a crucial role in elucidating the structures of 3- and this compound N-oxides. [] These studies confirmed the specific positions of the N→O group in these compounds, providing valuable information about their electronic distribution and potential reactivity.
Q9: Can you provide examples of this compound derivatives that have been synthesized and characterized?
A9: Several this compound derivatives have been successfully synthesized and characterized, including:
- 3-chloro-4-methylpyridazine: [, ] A key intermediate in the synthesis of various biologically active compounds.
- 3,6-dichloro-4-methylpyridazine: [, , , , ] A versatile precursor for synthesizing substituted pyridazines.
- 3-hydroxy-4-methyl-6-chloropyridazine: [] An intermediate in the synthesis of 3-chloro-4-methylpyridazine.
- This compound N-oxides: [, ] Investigated for their dipole moments and structures.
- Formyl-methylpyridazines: [] Novel compounds synthesized from this compound.
Q10: What analytical techniques are commonly used to characterize this compound and its derivatives?
A10: Various analytical methods are employed for the characterization of this compound and its derivatives, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: [, , , ] For determining the structure and purity of synthesized compounds.
- Mass Spectrometry (MS): [] For confirming the molecular weight and identifying fragmentation patterns.
- Dipole Moment Measurements: [] For determining the spatial arrangement of atoms in a molecule, particularly the orientation of the N-oxide group in this compound N-oxides.
Q11: What is the biological activity of 3,6-dichloro-4-methylpyridazine?
A11: 3,6-dichloro-4-methylpyridazine has been investigated for its antifertility effects on Aedes aegypti (L.). [] While it showed some activity, it was less effective than other compounds tested in the study.
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